N-(2-oxo-1-benzofuran-3-ylidene)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-oxo-1-benzofuran-3-ylidene)acetamide is a compound belonging to the benzofuran family, which is known for its diverse biological activities.
Preparation Methods
The synthesis of N-(2-oxo-1-benzofuran-3-ylidene)acetamide typically involves a Claisen–Schmidt-type condensation reaction. This reaction is carried out by condensing 2-formylbenzoic acid with acetamide in the presence of a base such as sodium hydroxide in methanol. The reaction proceeds under mild conditions and yields the desired product in good yield .
Chemical Reactions Analysis
N-(2-oxo-1-benzofuran-3-ylidene)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are often benzofuran derivatives with modified functional groups .
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound has shown promise in biological assays for its potential antiviral and antimicrobial activities.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-oxo-1-benzofuran-3-ylidene)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways .
Comparison with Similar Compounds
N-(2-oxo-1-benzofuran-3-ylidene)acetamide can be compared with other benzofuran derivatives such as:
(2E)-(3-oxo-2-benzofuran-1(3H)-ylidene)acetic acid: Similar in structure but with different functional groups, leading to varied biological activities.
N-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides: These compounds have shown potential as anticancer agents and share a similar benzofuran core.
The uniqueness of this compound lies in its specific functional groups, which confer distinct biological activities and make it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H7NO3 |
---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
N-(2-oxo-1-benzofuran-3-ylidene)acetamide |
InChI |
InChI=1S/C10H7NO3/c1-6(12)11-9-7-4-2-3-5-8(7)14-10(9)13/h2-5H,1H3 |
InChI Key |
OSLWNKVXLRBPCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1C2=CC=CC=C2OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.